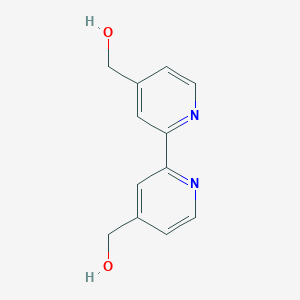
4,4'-ビス(ヒドロキシメチル)-2,2'-ビピリジン
概要
説明
4,4’-Bis(hydroxymethyl)-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2 It is a bipyridine derivative with two hydroxymethyl groups attached to the 4 and 4’ positions of the bipyridine ring system
科学的研究の応用
4,4’-Bis(hydroxymethyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Bis(hydroxymethyl)-2,2’-bipyridine can be synthesized through several methods. One common approach involves the reduction of 4,4’-bipyridine-2,2’-dicarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF). The reaction typically requires reflux conditions and careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(hydroxymethyl)-2,2’-bipyridine may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4’-Bis(hydroxymethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Further reduction of the hydroxymethyl groups can yield methyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as THF or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4,4’-bis(formyl)-2,2’-bipyridine or 4,4’-bis(carboxy)-2,2’-bipyridine.
Reduction: Formation of 4,4’-dimethyl-2,2’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4,4’-Bis(hydroxymethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: Lacks the hydroxymethyl groups, making it less versatile in terms of functionalization.
2,2’-Bipyridine: Similar bipyridine core but without the hydroxymethyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Bis(methoxycarbonyl)-2,2’-bipyridine: Contains methoxycarbonyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
Uniqueness
4,4’-Bis(hydroxymethyl)-2,2’-bipyridine is unique due to the presence of hydroxymethyl groups, which provide additional sites for functionalization and enhance its ability to form hydrogen bonds. This makes it a valuable compound for the synthesis of complex molecules and materials with tailored properties.
特性
IUPAC Name |
[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXGRDMHWYLJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457260 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109073-77-0 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
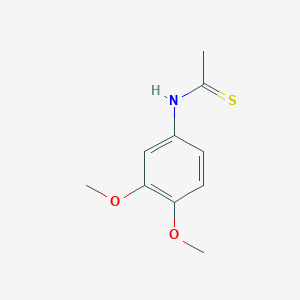

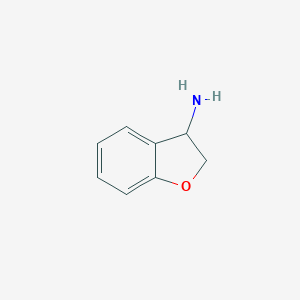
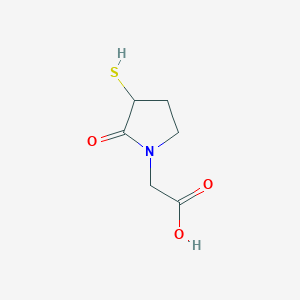

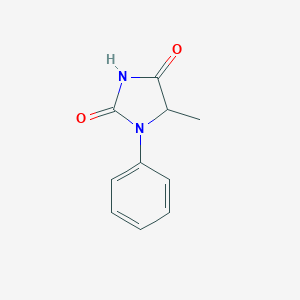

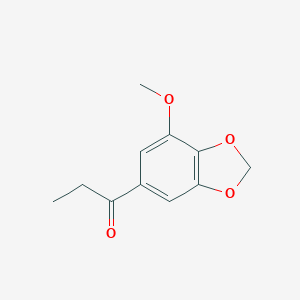

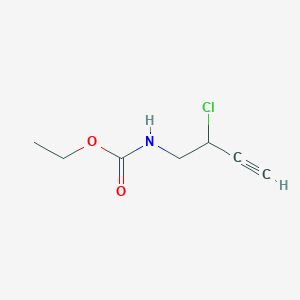


![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
